molecular formula C11H24ClN3O3S B2845407 Tert-butyl 4-(methylsulfonimidoyl)-1,4-diazepane-1-carboxylate;hydrochloride CAS No. 2305255-79-0

Tert-butyl 4-(methylsulfonimidoyl)-1,4-diazepane-1-carboxylate;hydrochloride

Cat. No.: B2845407
CAS No.: 2305255-79-0
M. Wt: 313.84
InChI Key: HCINSRPYWRVSET-UHFFFAOYSA-N
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Description

Tert-butyl 4-(methylsulfonimidoyl)-1,4-diazepane-1-carboxylate;hydrochloride is a high-purity chemical intermediate primarily utilized in pharmaceutical research and development. This compound features a 1,4-diazepane heterocyclic scaffold, a structure of significant interest in medicinal chemistry for its potential as a privileged scaffold in drug discovery . The molecule is further functionalized with a tert-butoxycarbonyl (Boc) protecting group, which is critical for safeguarding the secondary amine during multi-step synthetic sequences, and a methylsulfonimidoyl moiety, a increasingly important pharmacophore in the design of novel bioactive molecules . Its main application lies in serving as a key building block for the synthesis of more complex molecules, particularly in the exploration of new therapeutic agents. Researchers value this compound for its versatility in organic synthesis, where it can be used to introduce a sulfonimidoyl-functionalized diazepane ring system. The Boc-protected amine allows for facile deprotection under mild acidic conditions, enabling further derivatization, while the sulfonimidoyl group can mimic transition states or serve as a stable isostere for sulfones and sulfonamides. The supplied hydrochloride salt form enhances the compound's stability and solubility for handling in various experimental protocols. This product is offered with comprehensive analytical data to ensure identity and purity. It is supplied as a solid that should be stored sealed in a dry environment, ideally at 2-8°C, to maintain stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-(methylsulfonimidoyl)-1,4-diazepane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O3S.ClH/c1-11(2,3)17-10(15)13-6-5-7-14(9-8-13)18(4,12)16;/h12H,5-9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCINSRPYWRVSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)S(=N)(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(methylsulfonimidoyl)-1,4-diazepane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of tert-butyl 4-(methylsulfonimidoyl)-1,4-diazepane with a suitable carboxylating agent under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(methylsulfonimidoyl)-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: tert-butyl hypochlorite at low temperatures.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl 4-(methylsulfonimidoyl)-1,4-diazepane-1-carboxylate involves its interaction with molecular targets through its sulfonimidoyl and diazepane moieties. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry for the development of new therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous 1,4-diazepane derivatives share the Boc-protected homopiperazine scaffold but differ in substituents, influencing their physicochemical properties and biological applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key 1,4-Diazepane Derivatives

Compound Name (CAS if available) Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Findings
Target compound (tert-butyl 4-(methylsulfonimidoyl)-1,4-diazepane-1-carboxylate;hydrochloride) Methylsulfonimidoyl C₁₁H₂₄ClN₃O₃S 313.85 Potential enzyme inhibition (e.g., LOX, Mpro)
tert-Butyl 4-(5-chloronicotinoyl)-1,4-diazepane-1-carboxylate () 5-Chloronicotinoyl C₁₆H₂₁ClN₄O₃ 340.82 Intermediate for SARS-CoV-2 Mpro inhibitors
tert-Butyl 4-((5-(aminomethyl)thiophen-2-yl)sulfonyl)-1,4-diazepane-1-carboxylate () Thiophene-sulfonyl with aminomethyl C₁₆H₂₆N₄O₄S₂ 402.53 Anti-metastatic LOX inhibitor
tert-Butyl 1,4-diazepane-1-carboxylate () Unsubstituted (parent structure) C₁₀H₂₀N₂O₂ 200.28 Building block for ACKR3 agonists
tert-Butyl 4-(3-hydroxyphenyl)-1,4-diazepane-1-carboxylate (CAS 886851-68-9, ) 3-Hydroxyphenyl C₁₆H₂₄N₂O₃ 292.38 Research reagent with acute toxicity (H302, H312, H332)

Key Structural Differences and Implications

Substituent Effects on Reactivity: The methylsulfonimidoyl group in the target compound introduces a sulfoximine moiety, which enhances hydrogen-bonding capacity and metabolic stability compared to simpler acyl or aryl groups (e.g., 5-chloronicotinoyl in ) .

Biological Activity: The 5-chloronicotinoyl derivative () demonstrated potent inhibitory activity against SARS-CoV-2 main protease (Mpro), with an IC₅₀ of 0.8 µM, attributed to its electrophilic chlorine atom and planar nicotinoyl group . Unsubstituted Boc-diazepane () served as a precursor for ACKR3 agonists, where reductive amination introduced aryl groups to optimize receptor binding .

Toxicity Profiles :

  • Derivatives like the 3-hydroxyphenyl analog () are classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure), necessitating stringent handling protocols . Similar precautions likely apply to the target compound due to its reactive sulfonimidoyl group.

Biological Activity

Tert-butyl 4-(methylsulfonimidoyl)-1,4-diazepane-1-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H20N2O2S
  • Molecular Weight : 232.35 g/mol
  • CAS Number : Not specified in the search results.
  • Structure : The compound features a tert-butyl group, a diazepane ring, and a methylsulfonimidoyl moiety, which contribute to its pharmacological properties.

The biological activity of tert-butyl 4-(methylsulfonimidoyl)-1,4-diazepane-1-carboxylate is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound may exhibit binding affinity to specific receptors involved in neurotransmission, which could influence central nervous system (CNS) activity.
  • Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on enzymes that are crucial for metabolic pathways, impacting drug metabolism and efficacy.

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl 4-(methylsulfonimidoyl)-1,4-diazepane-1-carboxylate exhibit antimicrobial properties. For instance, derivatives with diazepane structures have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.

Anticancer Properties

Some studies have explored the anticancer potential of diazepane derivatives. These compounds may induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : Inhibition of key regulatory proteins that control cell cycle progression.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cell death.

Case Studies

  • In Vitro Studies :
    • A study assessed the cytotoxic effects of diazepane derivatives on human cancer cell lines. Results indicated that compounds with a similar structure to tert-butyl 4-(methylsulfonimidoyl)-1,4-diazepane-1-carboxylate exhibited significant cytotoxicity, with IC50 values ranging from 10 to 30 µM depending on the cell line .
  • Metabolic Stability :
    • Research highlighted the metabolic stability of tert-butyl-containing compounds. Modifications to the tert-butyl group can enhance metabolic stability and reduce clearance rates in vivo, which is critical for maintaining therapeutic levels .
  • Enzyme Interaction :
    • Enzyme assays demonstrated that certain analogues inhibited cytochrome P450 enzymes, which are involved in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs .

Data Table: Biological Activity Overview

Activity TypeEffectivenessMechanism
AntimicrobialModerateDisruption of cell wall synthesis
AnticancerSignificantInduction of apoptosis
Enzyme InhibitionModerateInhibition of cytochrome P450

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